molecular formula C14H12N2 B1296850 3-(1H-indol-2-yl)aniline CAS No. 6318-72-5

3-(1H-indol-2-yl)aniline

Cat. No. B1296850
CAS RN: 6318-72-5
M. Wt: 208.26 g/mol
InChI Key: KMPALQUHKFNPAB-UHFFFAOYSA-N
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Description

3-(1H-indol-2-yl)aniline is an organic compound with the molecular formula C14H12N2 and a relative molecular mass of 208.26g/mol . It is a solid and chemically stable compound commonly used in the fields of organic synthesis and medicine .


Synthesis Analysis

There are various methods for preparing 3-(1H-indol-2-yl)aniline. A common method is the condensation reaction of aniline and indole under appropriate reaction conditions . Other methods involve the use of transition-metal/quinone complex as an effective catalyst for aerobic dehydrogenation of 3° indolines to the corresponding indoles .


Molecular Structure Analysis

The molecular structure of 3-(1H-indol-2-yl)aniline consists of a benzene ring attached to an indole ring via an amine group . The InChI code for this compound is 1S/C14H12N2/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9,16H,15H2 .


Chemical Reactions Analysis

3-(1H-indol-2-yl)aniline can undergo various chemical reactions. For instance, it can participate in the dehydrogenation of N-heterocycles and alcohols, leading to regio-selective C-H and N-H bond functionalizations of indolines .


Physical And Chemical Properties Analysis

3-(1H-indol-2-yl)aniline has a density of 1.229g/cm^3, a boiling point of 476.7°C at 760 mmHg, and a flash point of 273.6°C . It is sensitive to light and should be stored at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Crystal Structure and DFT Studies : The synthesis of novel compounds using 3-(1H-indol-2-yl)aniline derivatives has been reported. For instance, the compound (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one was synthesized and its crystal structure analyzed (Gummidi et al., 2019).

Antioxidant Evaluation

  • Synthesis and Antioxidant Activities : Indole-3-acetic acid analogues were synthesized using reactions with 3-(1H-indol-2-yl)aniline. These compounds were tested for antioxidant activities, providing insights into potential therapeutic applications (Naik et al., 2011).

Novel Synthesis Methods

  • Iridium and Ruthenium-Catalysed Synthesis : A method for synthesizing 2,3-disubstituted indoles from anilines, including 3-(1H-indol-2-yl)aniline, was developed. This approach offers a more atom-economical and straightforward synthesis method (Turský et al., 2010).

Divergent Construction of Chemical Structures

  • Construction of Succinimide/Maleimide and Benzodiazepine Skeletons : Research showed the divergent construction of various chemical skeletons starting from 2-(1H-indol-1-yl)anilines, demonstrating the versatility of these compounds in synthetic chemistry (Ma et al., 2022).

Oligomerization Studies

  • Scandium Triflate-Catalyzed Oligomerization of Indole : A study on the oligomerization of substituted indoles, including 3-(1H-indol-2-yl)aniline, revealed the synthesis of unique indole oligomers, contributing to the understanding of indole chemistry (Shelke & Kumar, 2017).

Antimicrobial Activity

  • Synthesis and Evaluation of Antimicrobial Activities : N-substituted indole derivatives, derived from 3-(1H-indol-2-yl)aniline, were synthesized and evaluated for their antimicrobial properties, indicating potential for drug development (Shaikh & Debebe, 2020).

Safety And Hazards

3-(1H-indol-2-yl)aniline is an irritating compound that may cause irritation to the eyes, skin, and respiratory tract . Therefore, appropriate safety measures should be taken during operation, such as wearing protective glasses, gloves, and protective masks, and ensuring that the operation is carried out in a well-ventilated environment .

Future Directions

The future directions of 3-(1H-indol-2-yl)aniline research could involve the development of new synthesis methods, exploration of its biological activities, and its application in the synthesis of biologically active compounds .

properties

IUPAC Name

3-(1H-indol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPALQUHKFNPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283466
Record name 3-(1H-indol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-indol-2-yl)aniline

CAS RN

6318-72-5
Record name 3-(1H-Indol-2-yl)benzenamine
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Record name NSC 31687
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Record name 6318-72-5
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Record name 3-(1H-indol-2-yl)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Golovanov, A Zhuravlev, A Cruz… - Journal of Medicinal …, 2022 - ACS Publications
Here, we describe the first systematic study on the mechanism of substrate-selective inhibition of mammalian ALOX15 orthologs. For this purpose, we prepared a series of N-substituted …
Number of citations: 8 pubs.acs.org
HM Roaiah, IAY Ghannam, IH Ali… - Archiv der …, 2018 - Wiley Online Library
A series of new indole derivatives 1–18 was synthesized and tested for their cytotoxic activity on a panel of 60 tumor cell lines. Additionally, molecular docking was carried out to study …
Number of citations: 19 onlinelibrary.wiley.com
SD Phadke - 2015 - deepblue.lib.umich.edu
Advancements in our understanding of the molecular causes of cancer have led to the therapeutic targeting of key enzymes involved in cell growth. Kinase inhibitors have been the …
Number of citations: 0 deepblue.lib.umich.edu
SB Seena, Y Gongb, M Ashtona - Advances in Heterocyclic …, 2023 - books.google.com
2.1 2. Mechanism of the Fischer indole synthesis Catalysis of the Fischer indole synthesis 2.2 Regioselectivity of the Fischer indole synthesis Enantioselective Fischer indole synthesis …
Number of citations: 0 books.google.com

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